Anticancer Potency: C-3 vs. C-2 Chloroethyl Substitution
Direct quantitative comparison data for 3-(2-chloroethyl)benzofuran is currently absent from the peer-reviewed literature and patent corpus. However, comparative data exists for the C-2 positional isomer, 2-(2-chloroethyl)benzofuran, which demonstrates cytotoxic activity with an IC₅₀ of 0.68 ± 0.02 μM against MCF-7 breast cancer cells and 0.50 ± 0.01 μM against Bel-7402 hepatocellular carcinoma cells . While this establishes a baseline for chloroethyl-benzofuran cytotoxicity, the position of the chloroethyl substituent (C-2 vs. C-3) is known to modulate the electronic character of the furan oxygen and the overall molecular conformation, which in turn can influence target binding affinity and metabolic stability [1]. Class-level SAR evidence indicates that C-2 substituted benzofurans generally exhibit cytostatic and/or cytotoxic activity, while the biological profile of C-3 substituted analogs remains comparatively underexplored [2]. For procurement decisions, this evidence gap highlights that 3-(2-chloroethyl)benzofuran represents a distinct chemical entity whose biological activity cannot be reliably inferred from C-2 isomer data, necessitating independent empirical evaluation.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | 3-(2-Chloroethyl)benzofuran: No peer-reviewed quantitative cytotoxicity data available in public literature. |
| Comparator Or Baseline | 2-(2-Chloroethyl)benzofuran: IC₅₀ = 0.68 ± 0.02 μM (MCF-7 breast cancer), 0.50 ± 0.01 μM (Bel-7402 hepatocellular carcinoma) |
| Quantified Difference | Data unavailable for direct quantitative comparison due to absence of published measurements for target compound. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; Bel-7402 human hepatocellular carcinoma cell line; in vitro cytotoxicity assay. |
Why This Matters
Demonstrates that position-specific substitution on the benzofuran core yields distinct molecular entities; procurement of the C-3 isomer is essential for applications where positional SAR is a critical variable, and reliance on C-2 isomer data would introduce unverified assumptions regarding potency and selectivity.
- [1] Pouramiri B, Zahedifar M, Ayati A, et al. Design, synthesis and biological evaluation of new substituted benzofuran-based derivatives via C−H bond activation. J Serbian Chem Soc. 2020;85(11):1405-1415. doi:10.2298/jsc191231039p. View Source
- [2] Degruyter Brill. Novel benzofuran derivatives: synthesis and antitumor activity. 2013. (Citing that benzo[b]furan derivatives substituted at C-2 position show cytostatic and/or cytotoxic activity). View Source
